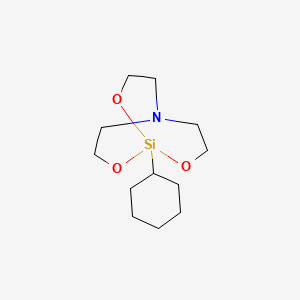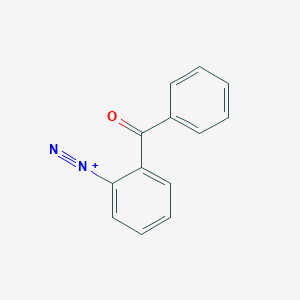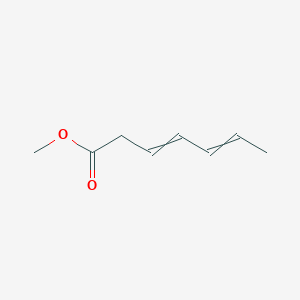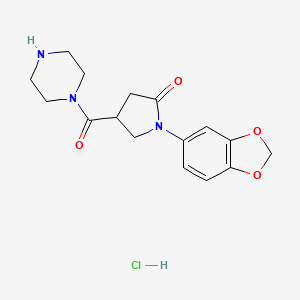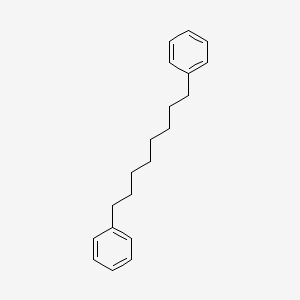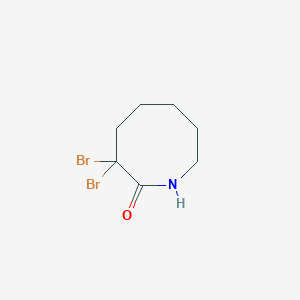
3,3-Dibromoazocan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibromoazocan-2-one: is an organic compound characterized by the presence of two bromine atoms attached to the azocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromoazocan-2-one typically involves the bromination of azocan-2-one. This can be achieved through the reaction of azocan-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dibromoazocan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form azocan-2-one by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Hydroxylated azocane derivatives.
Reduction: Azocan-2-one.
Oxidation: Higher brominated azocane compounds.
Applications De Recherche Scientifique
3,3-Dibromoazocan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3-Dibromoazocan-2-one involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,3-Dibromoazocane: Similar structure but with bromine atoms at different positions.
3,3-Dichloroazocan-2-one: Similar structure with chlorine atoms instead of bromine.
3,3-Diiodoazocan-2-one: Similar structure with iodine atoms instead of bromine.
Uniqueness: 3,3-Dibromoazocan-2-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine atoms also influences the compound’s physical properties, such as melting point and solubility, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propriétés
Numéro CAS |
32566-59-9 |
|---|---|
Formule moléculaire |
C7H11Br2NO |
Poids moléculaire |
284.98 g/mol |
Nom IUPAC |
3,3-dibromoazocan-2-one |
InChI |
InChI=1S/C7H11Br2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h1-5H2,(H,10,11) |
Clé InChI |
HTNJKJOBEMTXBK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)NCC1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


